molecular formula C9H12O2 B15136324 4-Ethyl-2-methoxyphenol-d3

4-Ethyl-2-methoxyphenol-d3

Cat. No.: B15136324
M. Wt: 155.21 g/mol
InChI Key: CHWNEIVBYREQRF-WVALGTIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-methoxyphenol-d3, also known as 4-Ethylguaiacol-d3, is a deuterated derivative of 4-Ethyl-2-methoxyphenol. This compound is primarily used as an isotope-labeled compound in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methoxyphenol-d3 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. One common method is the catalytic hydrogenation of 4-Ethyl-2-methoxyphenol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as distillation and chromatography to achieve the desired deuterium content .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxyphenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2-methoxyphenol-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxyphenol-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methoxyphenol-d3 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of the compound is crucial .

Properties

Molecular Formula

C9H12O2

Molecular Weight

155.21 g/mol

IUPAC Name

2,3,5-trideuterio-4-ethyl-6-methoxyphenol

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D

InChI Key

CHWNEIVBYREQRF-WVALGTIDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC)[2H])OC)O)[2H]

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.